N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid
Brand Name: Vulcanchem
CAS No.: 112054-78-1
VCID: VC0114259
InChI: InChI=1S/C13H22N2O9/c1-5(16)14-4-8(19)10(20)11-9(15-6(2)17)7(18)3-13(23,24-11)12(21)22/h7-11,18-20,23H,3-4H2,1-2H3,(H,14,16)(H,15,17)(H,21,22)/t7?,8-,9?,10-,11?,13?/m1/s1
SMILES: CC(=O)NCC(C(C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O
Molecular Formula: C13H22N2O9
Molecular Weight: 350.324

N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid

CAS No.: 112054-78-1

Cat. No.: VC0114259

Molecular Formula: C13H22N2O9

Molecular Weight: 350.324

* For research use only. Not for human or veterinary use.

N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid - 112054-78-1

Specification

CAS No. 112054-78-1
Molecular Formula C13H22N2O9
Molecular Weight 350.324
IUPAC Name 5-acetamido-6-[(1R,2R)-3-acetamido-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C13H22N2O9/c1-5(16)14-4-8(19)10(20)11-9(15-6(2)17)7(18)3-13(23,24-11)12(21)22/h7-11,18-20,23H,3-4H2,1-2H3,(H,14,16)(H,15,17)(H,21,22)/t7?,8-,9?,10-,11?,13?/m1/s1
Standard InChI Key VOVFDZJABRGWTQ-WVPFUJCWSA-N
SMILES CC(=O)NCC(C(C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O

Introduction

Chemical Identity and Structure

N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid is a modified sialic acid derivative that features an acetylamino group at the 9-position, distinguishing it from other sialic acid compounds. Its structure is fundamentally related to N-acetylneuraminic acid (Neu5Ac), which is a key component of sialic acids found in glycoproteins and glycolipids throughout biological systems. The compound is characterized by a systematic modification at the 9-position that replaces a hydroxyl group with an acetylamino group, creating a unique molecular structure with distinct chemical and biological properties.

The compound is formally identified by its CAS registry number 112054-78-1, which serves as its unique chemical identifier in scientific literature and chemical databases . This modified sialic acid maintains the core pyranose ring structure typical of neuraminic acid derivatives while incorporating the specific N-acetyl modification that defines its chemical identity and potential functional properties.

Molecular Properties

N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid possesses well-defined molecular characteristics that are fundamental to understanding its behavior in chemical and biological systems. The compound has a molecular formula of C₁₃H₂₂N₂O₉, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms in specific proportions . The precise molecular weight of the compound is 350.32 g/mol, a property that plays an important role in analytical techniques such as mass spectrometry for identification and characterization purposes .

This sialic acid derivative exists as a solid at standard temperature (20°C), which has implications for its handling, storage, and application in research settings . The physical state of the compound necessitates specific storage conditions to maintain its structural integrity and chemical stability for research applications.

Chemical Names and Synonyms

The compound is recognized by several systematic and common names in scientific literature and commercial catalogues:

  • N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid (primary name)

  • Neu5Ac9NAc (abbreviated reference in scientific literature)

  • (4S,5R,6R)-5-Acetamido-6-[(1R,2R)-3-acetamido-1,2-dihydroxypropyl]-2,4-dihydroxytetrahydro-2H-pyran-2-carboxylic Acid (systematic IUPAC name)

  • 5-N-Acetyl-9-N-acetylneuraminic Acid (alternative name)

These multiple nomenclature options reflect the compound's structural complexity and its relationship to the broader family of sialic acid derivatives used in glycobiology research.

Physical and Chemical Properties

N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid possesses specific physical and chemical properties that influence its stability, reactivity, and biological interactions. These properties are crucial for researchers working with this compound in laboratory and biomedical applications.

Physical Properties

The compound exists as a solid at room temperature (20°C), which determines its physical handling requirements in laboratory settings . Based on manufacturer recommendations, the compound requires careful storage conditions to maintain its integrity over time. These storage requirements highlight the compound's sensitivity to environmental factors that could potentially compromise its structural stability or chemical purity.

Stability Parameters

This modified sialic acid derivative requires specific storage conditions for maintaining its chemical integrity. Research suppliers recommend storage at frozen temperatures (-20°C) under inert gas to preserve its structural and functional properties . The compound exhibits sensitivity to both air and heat, categorizing it as both air-sensitive and heat-sensitive . These stability parameters necessitate careful handling protocols in research settings to prevent degradation that could compromise experimental outcomes.

Comparative Properties

Table 1: Comparison of N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid with Related Sialic Acid Derivatives

PropertyN-Acetyl-9-(acetylamino)-9-deoxyneuraminic acidN-Acetyl-9-azido-9-deoxyneuraminic AcidN-Acetyl-9-O-acetylneuraminic acidN-acetyl-9-deoxyneuraminic acid
CAS Number112054-78-176487-51-955717-54-9117193-36-9
Molecular FormulaC₁₃H₂₂N₂O₉C₁₁H₁₈N₄O₈C₁₃H₂₁NO₁₀C₁₁H₁₉NO₈
Molecular Weight350.32 g/mol334.28 g/mol351.31 g/mol293.27 g/mol
9-Position ModificationAcetylaminoAzidoO-acetylDeoxy (no substituent)
Storage RequirementsFrozen (-20°C), under inert gasSimilar storage requirements expectedStandard storage conditionsStandard storage conditions

This comparative analysis demonstrates how the specific modification at the 9-position creates distinct chemical entities with potentially different biological activities and research applications .

Synthesis and Chemical Modifications

The preparation of N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid involves specific synthetic approaches that target the modification of the parent N-acetylneuraminic acid structure. Understanding these synthetic pathways provides insight into the compound's availability and potential for further structural modifications.

Synthetic Pathways

Biological Significance

N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid, as a modified sialic acid derivative, has potential biological implications that stem from the fundamental roles of sialic acids in cellular processes and intercellular communications.

Role in Cellular Interactions

Research Applications

N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid offers various potential applications in scientific research and biotechnology, particularly in the study of glycobiology and the development of therapeutic approaches targeting sialic acid-mediated processes.

Biochemical Research Tools

As a modified sialic acid derivative, N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid serves as a valuable tool for investigating biochemical processes involving sialic acids. Researchers can utilize this compound to study how specific structural modifications influence sialic acid-protein interactions, enzymatic processing of sialylated structures, and the biochemical pathways involved in sialic acid metabolism.

The compound's unique modification at the 9-position provides researchers with a specific chemical probe for examining structure-activity relationships in sialic acid biochemistry. This application contributes to the broader understanding of glycobiology and the functional roles of sialic acids in biological systems.

Research Status and Future Directions

Ongoing research on modified sialic acids like N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid continues to expand our understanding of their biological properties and potential applications. Current research directions include investigating the compound's interactions with various sialic acid-binding proteins, exploring its potential in inhibiting pathogen attachment, and examining its effects on cellular signaling pathways mediated by sialylated structures.

Future research may further elucidate the specific biological activities of N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid and develop novel applications in medicine and biotechnology. The continued investigation of this and related compounds contributes to the broader field of glycoscience and its applications in addressing various biological and medical challenges.

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